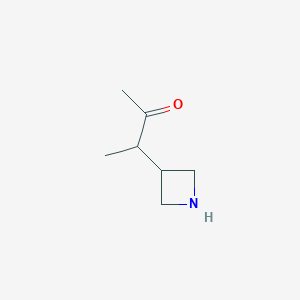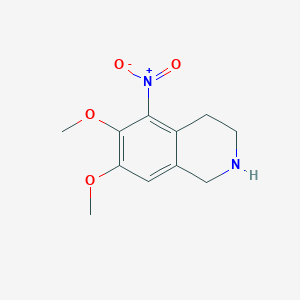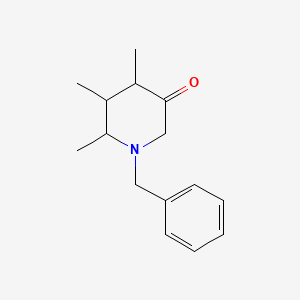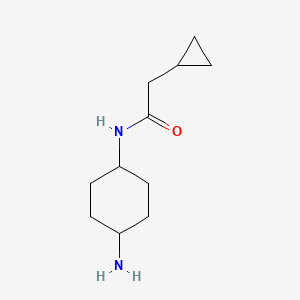![molecular formula C8H6Cl2OS B13178034 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H6Cl2OS. It is characterized by the presence of a dichlorophenyl group attached to a sulfanylacetaldehyde moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3,4-dichlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 2-[(3,4-Dichlorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(3,4-Dichlorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate
- 2-(3,4-Dichlorophenyl)sulfanyl-N-methylacetamide
Uniqueness
2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a sulfanylacetaldehyde moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
特性
分子式 |
C8H6Cl2OS |
|---|---|
分子量 |
221.10 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 |
InChIキー |
QUGQWMMDOUXJHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SCC=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


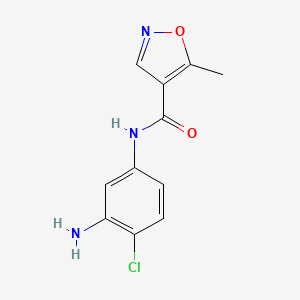

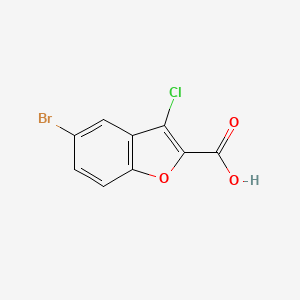
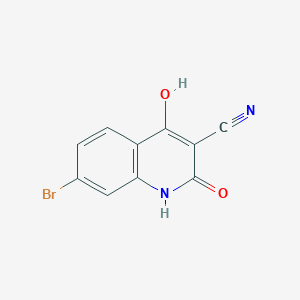
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
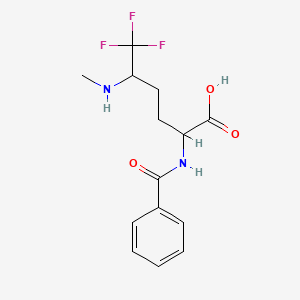
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
